N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide, also referred to as KLH45, is a synthetic compound with significant biological activity. It is classified as a potent and selective inhibitor of the enzyme DDHD2, which plays a crucial role in lipid metabolism. This compound has garnered attention for its potential applications in pharmacology, particularly in the modulation of lipid-related disorders.
The compound is documented in various scientific databases and articles, including PubChem and other chemical repositories. Research studies have focused on its synthesis, biological evaluation, and potential therapeutic applications.
The synthesis of N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide involves several key steps:
The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice (often dichloromethane or dimethylformamide), and reaction times to maximize yield and purity. Typical yields range from moderate to high depending on the specific conditions used.
The molecular structure of N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide can be represented using various structural notations:
C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
FYOYNRLSBYWAHL-UHFFFAOYSA-N
InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
The primary reactions involved in the synthesis of this compound include:
The optimization of these reactions often requires screening different solvents and bases to achieve desired yields and purities. The use of microwave irradiation or other advanced techniques can also enhance reaction efficiency.
N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide acts primarily as an inhibitor of DDHD2.
In vitro studies have demonstrated that this compound can completely inactivate DDHD2 at concentrations as low as 25 nM over a period of 4 hours in Neuro2A cells.
The compound is characterized by:
N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide has potential applications in:
This compound exemplifies how synthetic chemistry can yield biologically active molecules with specific therapeutic potentials. Further research may explore its efficacy and safety profiles in clinical settings.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1